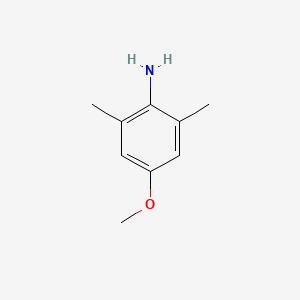

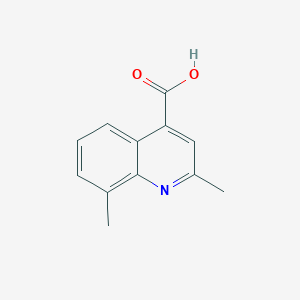

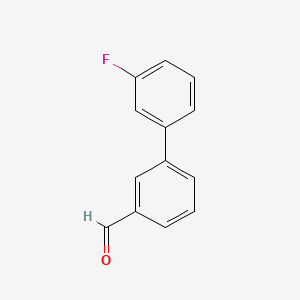

![molecular formula C16H24O3 B1300137 [4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid CAS No. 13402-97-6](/img/structure/B1300137.png)

[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound [4-(1,1,3,3-tetramethylbutyl)phenoxy]acetic acid is a chemical that is structurally related to various phenoxy acetic acids. These compounds are often studied for their potential applications in different fields, such as agriculture, medicine, and materials science. While the provided papers do not directly discuss [4-(1,1,3,3-tetramethylbutyl)phenoxy]acetic acid, they do provide insights into similar compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related phenoxy acetic acids typically involves the condensation of chloracetic acid with sodium salts of phenols. For instance, a series of 4-(phenylazo)phenoxy acetic acids were prepared using this method, indicating that a similar approach might be applicable for synthesizing [4-(1,1,3,3-tetramethylbutyl)phenoxy]acetic acid . The synthesis process is crucial as it impacts the purity, yield, and potential impurities of the final product.

Molecular Structure Analysis

The molecular structure of phenoxy acetic acid derivatives can be complex, as seen in the crystal structure analysis of a related compound, 2-hydroxymethyl-4-(1,1,3,3-tetramethylbutyl)phenol. This compound forms a complex with 18-crown-6, and the analysis reveals details about the conformation and interactions within the crystal . Such structural analyses are essential for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Phenoxy acetic acid derivatives can participate in various chemical reactions. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This suggests that [4-(1,1,3,3-tetramethylbutyl)phenoxy]acetic acid could also be involved in similar oxidative reactions or serve as a catalyst in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy acetic acid derivatives are influenced by their molecular structure. For instance, the presence of substituents on the aromatic ring can affect the compound's solubility, boiling point, and stability. The method described for the analysis of (2,4-dichlorophenoxy)acetic acid (2,4-D) in commercial formulations by gas-liquid chromatography (GLC) suggests that similar analytical techniques could be used to study the physical and chemical properties of [4-(1,1,3,3-tetramethylbutyl)phenoxy]acetic acid .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Remediation

Phenoxy acids are a class of chemicals that have been extensively studied for their behavior in aquatic environments and their potential for remediation. Phenoxy acids, including compounds similar to [4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid, are highly soluble in water and exhibit significant mobility, leading to their widespread detection in surface and groundwater. Research indicates that these compounds can undergo transformations through processes like hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a pivotal role in their breakdown. Advanced oxidation processes (AOPs) have been identified as effective methods for the removal of phenoxy acids from water, highlighting their applicability in environmental remediation efforts (Muszyński, Brodowska, & Paszko, 2019).

Sorption and Soil Interaction

The interaction of phenoxy herbicides, which are structurally related to [4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid, with soil, organic matter, and minerals has been the subject of significant research. These studies aim to understand the mechanisms behind the sorption of such compounds to various environmental matrices. Insights into how these chemicals bind to soil components can inform strategies for mitigating their environmental impact and optimizing their use in agricultural settings (Werner, Garratt, & Pigott, 2012).

Potential Applications in Wastewater Treatment

Research on the treatment of wastewater from the pesticide industry, which often contains phenoxy acids, highlights the challenges and potential solutions for reclaiming water contaminated with these substances. Biological processes and granular activated carbon have been identified as effective treatment methods, capable of removing a significant portion of these contaminants from wastewater. This research underscores the importance of developing efficient treatment technologies to prevent the entry of phenoxy acids into natural water bodies and safeguard environmental health (Goodwin, Carra, Campo, & Soares, 2018).

Eigenschaften

IUPAC Name |

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-16(4,5)12-6-8-13(9-7-12)19-10-14(17)18/h6-9H,10-11H2,1-5H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLFPJQMVKFQMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351174 |

Source

|

| Record name | SBB043533 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13402-97-6 |

Source

|

| Record name | 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB043533 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

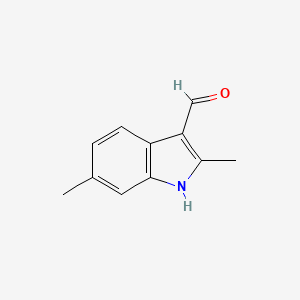

![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)

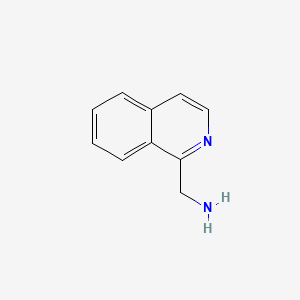

![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)

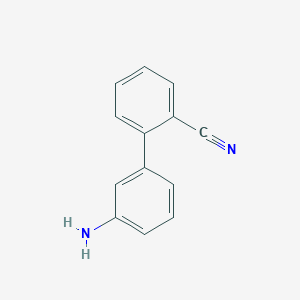

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)